molecular formula C14H23N3O B7925847 (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide

Cat. No.: B7925847
M. Wt: 249.35 g/mol
InChI Key: RVQGSNKHRQLQOL-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyridine ring, an isopropyl group, and an amide linkage, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound undergoes alkylation to introduce the isopropyl group.

    Amidation Reaction: The intermediate product is then subjected to an amidation reaction with an appropriate amine to form the amide linkage.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyridine or amide derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide: The enantiomer of the compound with different stereochemistry.

    2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide: The racemic mixture containing both (S)- and ®-enantiomers.

    N-Isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide: A similar compound lacking the amino group.

Uniqueness

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-5-7-16-8-6-12/h5-8,10-11,13H,9,15H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQGSNKHRQLQOL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=NC=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=NC=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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